molecular formula C19H18N4O5S B2646342 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1795300-46-7

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2646342
CAS RN: 1795300-46-7
M. Wt: 414.44
InChI Key: ZFRHNSPFXXLMPO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of an amine with a carbonyl compound . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has been found to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on related compounds includes the development of efficient synthetic routes and reactions that enable the production of sulfonylated furans or imidazo[1,2-a]pyridines derivatives. For instance, a metal-free three-component domino reaction has been developed for preparing these derivatives, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018). Such synthetic methodologies are crucial for accessing a wide range of compounds for further biological and pharmacological evaluation.

Biological Activities

Compounds within this family have been investigated for various biological activities. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized and evaluated as potential antiulcer agents (Starrett et al., 1989). Furthermore, the synthesis and antibacterial, antiurease, and antioxidant activities of some new 1,2,4-Triazole Schiff Base and amine derivatives, which include furan motifs, highlight the chemical versatility and potential therapeutic uses of these compounds (Sokmen et al., 2014).

Antimicrobial and Antioxidant Properties

The search for new antimicrobial and antioxidant agents has led to the synthesis and evaluation of novel heterocyclic compounds containing sulfonamido moieties. These studies aim to develop compounds with high antibacterial activities (Azab et al., 2013). Moreover, the antioxidant properties of these compounds are of significant interest due to their potential in mitigating oxidative stress-related diseases.

Molecular Docking and QSAR Studies

The design, synthesis, and biological evaluation of new compounds often incorporate molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. These computational techniques aid in understanding the interaction between synthesized compounds and biological targets, facilitating the optimization of biological activity (Aziz et al., 2021).

Future Directions

The development of new drugs that overcome antimicrobial resistance problems is necessary . Imidazole has become an important synthon in the development of new drugs , suggesting that “N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” and similar compounds could have potential in future drug development.

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c24-29(25,14-3-4-17-18(12-14)28-11-10-27-17)20-5-6-22-7-8-23-19(22)13-15(21-23)16-2-1-9-26-16/h1-4,7-9,12-13,20H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRHNSPFXXLMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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